6-(dimethylamino)-2-(2-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-(dimethylamino)-2-(2-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.12190603 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Applications
Studies have shown that derivatives of benzo[de]isoquinoline-1,3-diones exhibit antiviral properties. For example, specific derivatives demonstrated inhibitory effects on herpes simplex and vaccinia viruses in chick embryo cell cultures, although they did not show virucidal effects or impact influenza and Sindbis virus replication (Garcia-Gancedo et al., 1979). Another study highlighted a compound designated M-FA-142, which was effective against herpes simplex virus type 1 and vaccinia virus, showing potential as an antiviral agent (Garcia Gancedo et al., 1984).
Photophysical Characteristics and Sensor Applications
The photophysical characteristics of a similar compound, 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, were investigated, and its application as a sensor for metal ions and pH changes was explored (Staneva et al., 2020). This research opens avenues for using such compounds in detecting environmental changes or for biomedical applications.
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of this compound. For instance, Tsai et al. (2018) described synthesizing isoquinolino[5,4-ab]phenanthridine derivatives via a Pictet–Spengler reaction, indicating the versatility of this compound in chemical synthesis (Tsai et al., 2018).
Antitumor Properties
A series of derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones were evaluated for their antitumor activity against various cancer cell lines. These derivatives showed comparable antitumor activity to known agents and distinct selectivity against different cancer cell lines (Wu et al., 2010).
Organic Light-Emitting Device Applications
Derivatives of this compound have been explored for their potential use in organic light-emitting devices (OLEDs). Luo et al. (2015) synthesized red-emissive fluorophores with a structure involving 1,8-naphthalimide, showing promising results for standard-red OLED applications (Luo et al., 2015).
Fluorescent Chemosensor Applications
A new blue-emitting derivative was synthesized and showed potential as a sensor for protons and various metal cations. It could be used in environmental monitoring or medical diagnostics (Sali et al., 2006).
Properties
IUPAC Name |
6-(dimethylamino)-2-(2-methylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-12-7-4-5-10-16(12)23-20(25)14-9-6-8-13-18(14)15(21(23)26)11-17(24(27)28)19(13)22(2)3/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLHRYAFKKDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC(=C4N(C)C)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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